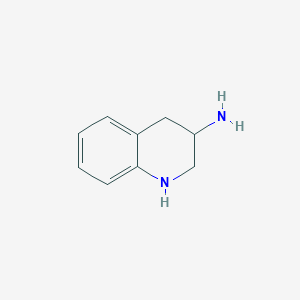
3-(2-Chlorophenyl)prop-2-yn-1-ol
Descripción general
Descripción
3-(2-Chlorophenyl)prop-2-yn-1-ol, also known as 2-chloro-3-phenylprop-2-yn-1-ol, is a synthetic compound that has a wide range of applications in the scientific research and laboratory setting. This compound has been used in various scientific studies, such as the synthesis of drugs, the development of new catalysts, and the synthesis of polymers. Furthermore, this compound has been found to have a variety of biochemical and physiological effects, which have been studied in detail. In
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Research has demonstrated that compounds structurally related to 3-(2-Chlorophenyl)prop-2-yn-1-ol, such as 3-(4-Chlorophenyl)-5-[4-propane -2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine -4-yl) methanone (CPPPM), have been extensively studied for their molecular structure and spectroscopic properties. These studies include vibrational studies, density functional theory (DFT) analysis, and experimental geometrical parameter comparison. Such research contributes significantly to understanding the stability and electronic properties of these molecules (Sivakumar et al., 2021).
Antibacterial Properties
Another areaof interest is the antibacterial properties of compounds related to 3-(2-Chlorophenyl)prop-2-yn-1-ol. For instance, novel heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragments, derived from 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Mehta, 2016).
Computational Insights on Electronic Properties
Computational studies have also been conducted on molecules similar to 3-(2-Chlorophenyl)prop-2-yn-1-ol, like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. These studies focus on geometrical entities, electronic properties, and chemical reactivity. Such research is crucial for understanding the molecular behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Adole et al., 2020).
Antifungal Evaluation
Compounds related to 3-(2-Chlorophenyl)prop-2-yn-1-ol, such as 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, have been synthesized and evaluated for their antifungal properties. These compounds have shown promising results in inhibiting the growth of Candida strains, suggesting their potential use in antifungal therapies (Lima-Neto et al., 2012).
Anticancer and Antimicrobial Activity Studies
Furthermore, research on bioactive molecules structurally similar to 3-(2-Chlorophenyl)prop-2-yn-1-ol has included studies on their anticancer and antimicrobial activities. These studies involve molecular docking, natural bond orbital (NBO) analysis, and investigation of non-covalent interactions, providing insights into the therapeutic potential of these compounds (Viji et al., 2020).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSXDNZKHJDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399431 | |
| Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80151-26-4 | |
| Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




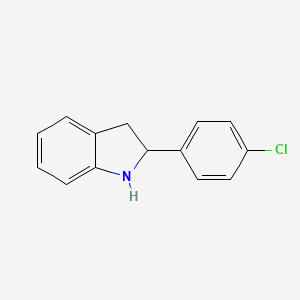


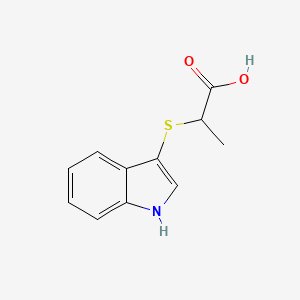
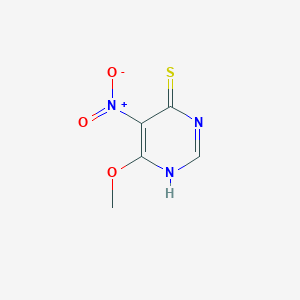
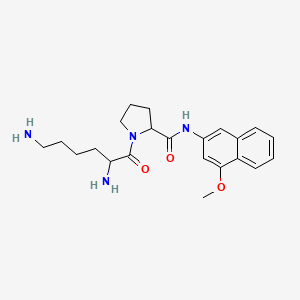
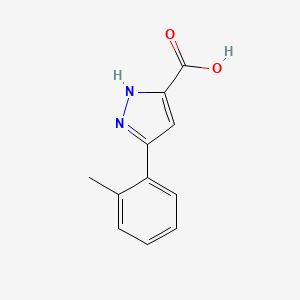
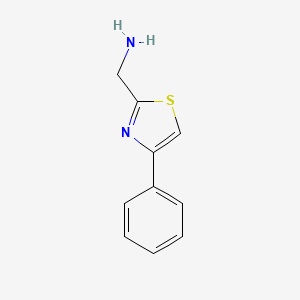
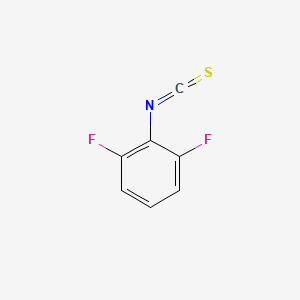
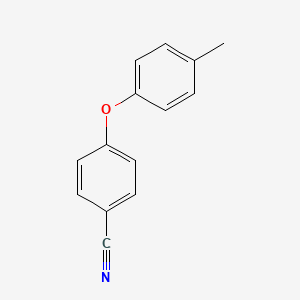
![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)
